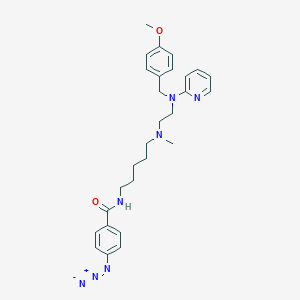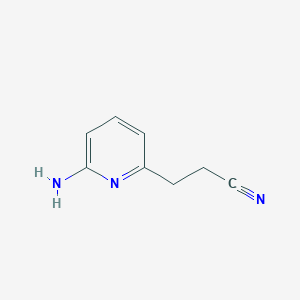
3-(6-Aminopyridin-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Aminopyridin-2-yl)propanenitrile, also known as APN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APN is a nitrile-based compound that contains an aminopyridine group, which makes it a useful building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile is not well understood. However, it is believed that 3-(6-Aminopyridin-2-yl)propanenitrile acts as a nucleophile and reacts with electrophiles to form new compounds. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to be a useful ligand in metal-catalyzed reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-(6-Aminopyridin-2-yl)propanenitrile. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to have low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-Aminopyridin-2-yl)propanenitrile has several advantages as a building block for the synthesis of other compounds. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-(6-Aminopyridin-2-yl)propanenitrile has some limitations in lab experiments. It is highly reactive and can react with moisture in the air. It is also sensitive to heat and light.
Zukünftige Richtungen
There are several future directions for the study of 3-(6-Aminopyridin-2-yl)propanenitrile. One direction is the synthesis of new compounds using 3-(6-Aminopyridin-2-yl)propanenitrile as a building block. Another direction is the study of the mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile. Additionally, the potential applications of 3-(6-Aminopyridin-2-yl)propanenitrile in the field of organic electronics and materials science should be explored further.
Synthesemethoden
The synthesis of 3-(6-Aminopyridin-2-yl)propanenitrile can be carried out using various methods. One of the most commonly used methods involves the reaction of 2-cyanopyridine with ammonia in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-(6-Aminopyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-(6-Aminopyridin-2-yl)propanenitrile has also been studied for its potential applications in the field of organic electronics.
Eigenschaften
CAS-Nummer |
153140-17-1 |
|---|---|
Produktname |
3-(6-Aminopyridin-2-yl)propanenitrile |
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
3-(6-aminopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c9-6-2-4-7-3-1-5-8(10)11-7/h1,3,5H,2,4H2,(H2,10,11) |
InChI-Schlüssel |
XZCDNYLQUPGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)N)CCC#N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)CCC#N |
Synonyme |
2-Pyridinepropanenitrile,6-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
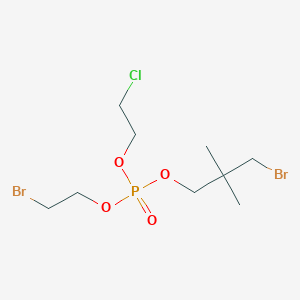
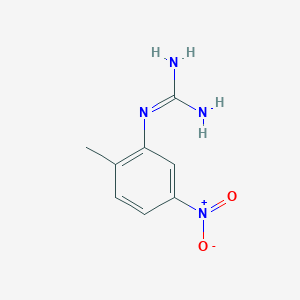
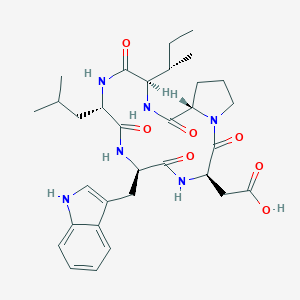
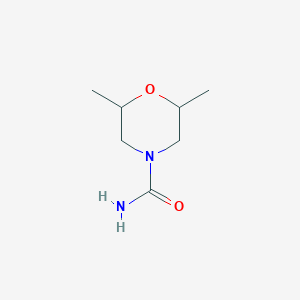
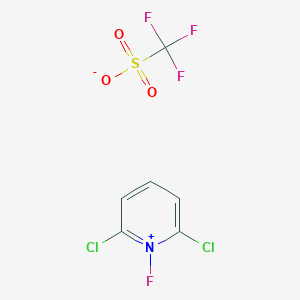

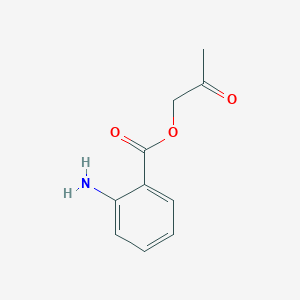
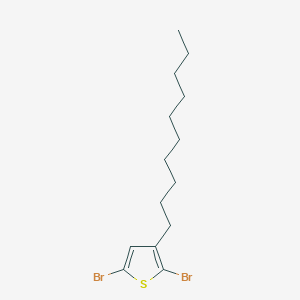
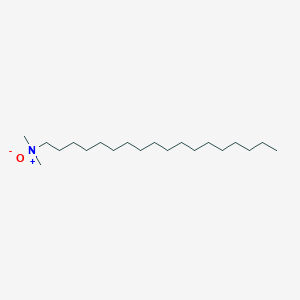
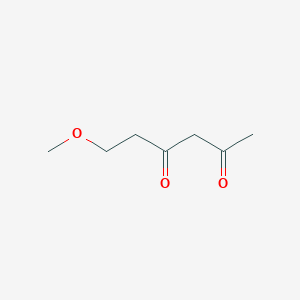
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
